4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzenemethanamine
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Overview
Description
4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzenemethanamine is a chemical compound known for its unique structural features and significant applications in various fields. The compound consists of a benzenemethanamine moiety attached to a 1,2,4-oxadiazole ring substituted with a trifluoromethyl group. This combination of functional groups imparts distinct chemical and physical properties to the compound, making it valuable in scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzenemethanamine typically involves the formation of the 1,2,4-oxadiazole ring followed by the introduction of the trifluoromethyl group and the benzenemethanamine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions to form the oxadiazole ring. The trifluoromethyl group can be introduced using radical trifluoromethylation techniques, which involve the use of trifluoromethylating agents under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes large-scale cyclization reactions, followed by purification steps such as recrystallization or chromatography to isolate the desired product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzenemethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The benzenemethanamine moiety can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups .
Scientific Research Applications
4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzenemethanamine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It serves as a probe or ligand in biological assays to study molecular interactions and pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of agrochemicals, pharmaceuticals, and advanced materials
Mechanism of Action
The mechanism of action of 4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzenemethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and proteins. The oxadiazole ring can form hydrogen bonds and other interactions with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other 1,2,4-oxadiazole derivatives with different substituents, such as:
- 4-[5-(Methyl)-1,2,4-oxadiazol-3-yl]benzenemethanamine
- 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzenemethanamine
- 4-[5-(Fluoromethyl)-1,2,4-oxadiazol-3-yl]benzenemethanamine
Uniqueness
The presence of the trifluoromethyl group in 4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzenemethanamine imparts unique properties, such as increased lipophilicity, metabolic stability, and enhanced biological activity. These features make it distinct from other similar compounds and valuable for specific applications in research and industry .
Properties
IUPAC Name |
6-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3N3O3/c10-9(11,12)8-14-6(15-18-8)5-2-1-4(3-13-5)7(16)17/h1-3H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZOURGCRTKUWIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)C2=NOC(=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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